BenchChemオンラインストアへようこそ!

dimethyl 1-(4-methoxybenzyl)-1H-1,2,3-triazole-4,5-dicarboxylate

Xanthine oxidase inhibition Anti-hyperuricemic Gout

Dimethyl 1-(4-methoxybenzyl)-1H-1,2,3-triazole-4,5-dicarboxylate (CAS 126799-88-0) is a fully substituted 1,2,3-triazole derivative bearing two methyl ester groups at the 4- and 5-positions and a 4-methoxybenzyl substituent at N-1. It belongs to a broader class of N-benzyl-1H-1,2,3-triazole-4,5-dicarboxylates that have attracted attention as xanthine oxidase (XO) inhibitors for potential anti-hyperuricemic and anti-gout applications.

Molecular Formula C14H15N3O5
Molecular Weight 305.29 g/mol
CAS No. 126799-88-0
Cat. No. B3033936
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namedimethyl 1-(4-methoxybenzyl)-1H-1,2,3-triazole-4,5-dicarboxylate
CAS126799-88-0
Molecular FormulaC14H15N3O5
Molecular Weight305.29 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CN2C(=C(N=N2)C(=O)OC)C(=O)OC
InChIInChI=1S/C14H15N3O5/c1-20-10-6-4-9(5-7-10)8-17-12(14(19)22-3)11(15-16-17)13(18)21-2/h4-7H,8H2,1-3H3
InChIKeyOHXSIGBKWOVIGV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dimethyl 1-(4-methoxybenzyl)-1H-1,2,3-triazole-4,5-dicarboxylate (CAS 126799-88-0): Structural Identity and Pharmacological Context


Dimethyl 1-(4-methoxybenzyl)-1H-1,2,3-triazole-4,5-dicarboxylate (CAS 126799-88-0) is a fully substituted 1,2,3-triazole derivative bearing two methyl ester groups at the 4- and 5-positions and a 4-methoxybenzyl substituent at N-1 [1]. It belongs to a broader class of N-benzyl-1H-1,2,3-triazole-4,5-dicarboxylates that have attracted attention as xanthine oxidase (XO) inhibitors for potential anti-hyperuricemic and anti-gout applications [2]. The compound was most comprehensively characterized in a 2021 study by Yagiz et al., where it appears as compound 6f and was evaluated alongside a panel of structurally related N-benzyl analogs .

Why N-Benzyl Substituent Identity Decides XO Potency: The Case Against Blunt Substitution of Dimethyl 1-(4-methoxybenzyl)-1H-1,2,3-triazole-4,5-dicarboxylate


Within the dimethyl N-benzyl-1H-1,2,3-triazole-4,5-dicarboxylate series, the para-substituent on the benzyl ring exerts a decisive influence on xanthine oxidase inhibitory potency that cannot be predicted from the core scaffold alone. The IC50 values span a >3-fold range (0.71–2.25 μM) across only nine tested derivatives, demonstrating that even conservative isosteric replacements produce non-linear potency shifts [1]. The 4-methoxy substituent occupies a distinct electronic and steric niche: it delivers stronger inhibition than the unsubstituted benzyl analog while maintaining a balanced docking profile distinct from the halogen-substituted derivatives that dominate the high-potency end of the series [2]. A procurement decision that treats any N-benzyl-4,5-dicarboxylate triazole as interchangeable ignores this documented structure–activity landscape and risks selecting a compound with substantially different target engagement.

Quantitative Differentiation of Dimethyl 1-(4-methoxybenzyl)-1H-1,2,3-triazole-4,5-dicarboxylate Against Closest Structural and Pharmacological Comparators


Xanthine Oxidase Inhibitory Potency: 3.4-Fold Superiority Over the Clinical Standard Allopurinol

Dimethyl 1-(4-methoxybenzyl)-1H-1,2,3-triazole-4,5-dicarboxylate (compound 6f) inhibited xanthine oxidase with an IC50 of 0.75 ± 0.047 μM [1]. This represents approximately 3.4-fold greater potency than allopurinol (IC50 = 2.56 ± 0.031 μM), the frontline clinical XO inhibitor tested under identical assay conditions [1]. Within the same dicarboxylate series, the 4-chloro analog (6g) achieved an IC50 of 0.73 ± 0.030 μM, while the 4-bromo analog registered an IC50 of approximately 1.4 μM [2]. The 4-methoxy compound thus occupies a potency tier distinct from the unsubstituted benzyl analog and the 4-bromo derivative, while closely rivaling the series-leading 4-chloro compound.

Xanthine oxidase inhibition Anti-hyperuricemic Gout

Molecular Docking Score: Intermediate Binding Energy Profile Distinct from Halogenated Analogs

In a double-docking study against xanthine oxidase, compound 6f exhibited a docking score of −4.755 [1]. This falls between the two most potent compounds in the series: (1-(3-bromobenzyl)-1H-1,2,3-triazole-4,5-diyl)dimethanol (5c, −4.790) and dimethyl 1-(4-chlorobenzyl)-1H-1,2,3-triazole-4,5-dicarboxylate (6g, −4.730) [1]. The docking scores showed a good correlation with experimental IC50 values (R² = 0.7455) [1]. The 4-methoxybenzyl-substituted 6f thus occupies a distinct region of the binding energy landscape where potency and predicted binding mode diverge from the halogen-substituted congeners.

Molecular docking Binding energy Structure-based design

Synthetic Utility: 4-Methoxybenzyl as a Traceless N-Protecting Group for Triazole NH Liberation

The 4-methoxybenzyl (PMB) group at N-1 is not merely a hydrophobic substituent—it functions as a versatile, traceless N-protecting group that can be quantitatively removed by treatment with trifluoroacetic acid at 65 °C to yield the N-unsubstituted v-triazole [1]. This property was established by Buckle and Rockell (1982) and has been exploited in multicyclic triazole synthesis, including the preparation of 3,9-dihydro-9-oxobenzopyrano[2,3-d]-v-triazole, a compound of interest as a potential antiallergic agent [1]. In contrast, halogen-substituted N-benzyl analogs (e.g., 4-chloro or 4-bromo derivatives) lack this orthogonal deprotection handle and cannot be cleanly converted to the NH-triazole under the same mild acidic conditions without risking side reactions at the halogen site.

N-protecting group Synthetic methodology Triazole functionalization

Green Synthesis Compatibility: Solvent-Free and Catalyst-Free Preparation Validated at Scale

The entire series of dimethyl N-benzyl-1H-1,2,3-triazole-4,5-dicarboxylates, including the 4-methoxybenzyl compound (6f), was synthesized under solvent-free and catalyst-free conditions via 1,3-dipolar cycloaddition within 1–2 minutes of heating [1]. This green chemistry protocol avoids the copper catalysts typically required for Huisgen cycloadditions, eliminating heavy metal contamination concerns that are critical for biological testing [1]. While all compounds in the series benefit from this synthetic route, the 4-methoxybenzyl analog's combination of high XO potency (IC50 = 0.75 μM) and clean, metal-free synthesis differentiates it from copper-catalyzed triazole preparations that may carry trace Cu residues capable of interfering with enzymatic assays.

Green chemistry Solvent-free synthesis Scalable preparation

Electronic Modulation: 4-Methoxy vs. 4-Halogen Substituent Effects on Triazole Core Reactivity

The 4-methoxy substituent (Hammett σp = −0.27) is electron-donating, in contrast to the electron-withdrawing 4-chloro (σp = +0.23) and 4-bromo (σp = +0.23) groups present in the most potent analogs [1]. Despite these opposing electronic effects, the 4-methoxy compound (6f) achieves an IC50 (0.75 μM) nearly identical to that of the 4-chloro analog (6g, 0.73 μM), indicating that the triazole-4,5-dicarboxylate core tolerates a broad electronic range at the N-benzyl para-position without potency collapse [2]. This electronic orthogonality means the 4-methoxy derivative offers a distinct physicochemical profile (higher electron density on the benzyl ring, lower logP) compared to halogenated analogs, while maintaining comparable target engagement.

Hammett substituent constant Electronic effects Structure–activity relationship

Evidence-Anchored Application Scenarios for Dimethyl 1-(4-methoxybenzyl)-1H-1,2,3-triazole-4,5-dicarboxylate in Research and Procurement


Lead Compound for Non-Purine Xanthine Oxidase Inhibitor Development

With an IC50 of 0.75 μM against XO—3.4-fold more potent than allopurinol (2.56 μM) [1]—dimethyl 1-(4-methoxybenzyl)-1H-1,2,3-triazole-4,5-dicarboxylate (6f) serves as a structurally novel, non-purine starting point for medicinal chemistry campaigns targeting hyperuricemia and gout. Its potency, combined with a validated molecular docking pose (score −4.755) and good correlation with experimental data (R² = 0.7455) [1], makes it suitable for structure-based hit-to-lead optimization.

Synthetic Intermediate for NH-1,2,3-Triazole Library Construction via PMB Deprotection

The 4-methoxybenzyl group at N-1 functions as a traceless protecting group that can be quantitatively removed with TFA at 65 °C to liberate the N-unsubstituted 1H-1,2,3-triazole-4,5-dicarboxylate core [2]. This dual identity—bioactive compound and synthetic building block—enables medicinal chemistry laboratories to maintain a single inventory item that serves both as a screening compound and as a precursor for late-stage N-functionalization, reducing procurement complexity.

Metal-Free Positive Control for High-Throughput XO Enzymatic Screening

Synthesized under solvent-free, catalyst-free conditions without copper or other transition metals [1], compound 6f is free of residual metal contaminants that can confound XO inhibition readouts. This makes it particularly suitable as a reference inhibitor in high-throughput screening campaigns where assay integrity depends on excluding metal-catalyzed redox artifacts. Its well-characterized IC50 (0.75 ± 0.047 μM) provides a reproducible benchmark for normalizing inter-plate variability [1].

Electronic Comparator Probe for N-Benzyl Triazole SAR Studies

The 4-methoxy substituent (σp = −0.27) imparts electron-donating character to the benzyl ring, contrasting with the electron-withdrawing 4-chloro (σp = +0.23) and 4-bromo (σp = +0.23) analogs that populate the same potency tier [3]. This electronic divergence, coupled with near-identical XO IC50 values, positions 6f as an ideal matched-pair comparator for probing the contribution of benzyl ring electronics to off-target selectivity, aqueous solubility, and metabolic stability within triazole-based XO inhibitor programs.

Quote Request

Request a Quote for dimethyl 1-(4-methoxybenzyl)-1H-1,2,3-triazole-4,5-dicarboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.